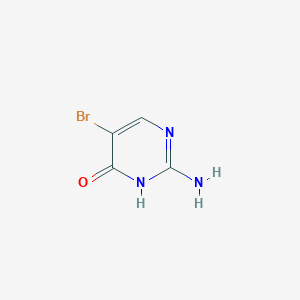

2-Amino-5-bromo-4-pyrimidinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-5-bromo-4-pyrimidinol is a heterocyclic compound with the molecular formula C4H4BrN3O It is a derivative of pyrimidine, characterized by the presence of an amino group at the second position, a bromine atom at the fifth position, and a hydroxyl group at the fourth position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-bromo-4-pyrimidinol typically involves the bromination of 2-amino-4-pyrimidinol. One common method includes the reaction of 2-amino-4-pyrimidinol with bromine in an aqueous medium, followed by purification through recrystallization. The reaction conditions often require controlled temperatures and pH to ensure selective bromination at the fifth position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Post-reaction, the compound is typically purified using techniques such as crystallization or chromatography.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of corresponding oxo derivatives.

Reduction: Reduction of this compound can lead to the removal of the bromine atom, yielding 2-amino-4-pyrimidinol.

Substitution: The bromine atom at the fifth position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide, and may be conducted in solvents like ethanol or dimethyl sulfoxide.

Major Products:

Oxidation: Formation of 2-amino-5-bromo-4-pyrimidinone.

Reduction: Formation of 2-amino-4-pyrimidinol.

Substitution: Formation of various substituted pyrimidinols depending on the nucleophile used.

Applications De Recherche Scientifique

2-Amino-5-bromo-4-pyrimidinol has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antiviral drugs.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-Amino-5-bromo-4-pyrimidinol involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to induce high levels of serum interferon in biological systems, which plays a crucial role in antiviral defense mechanisms. The compound’s ability to modulate enzyme activity and interfere with nucleic acid synthesis is central to its biological effects.

Comparaison Avec Des Composés Similaires

- 2-Amino-5-bromo-6-methyl-4-pyrimidinol

- 2-Amino-5-iodopyrimidine

- 2-Amino-5-bromo-4-methylpyridine

- 2-Amino-5-chloropyridine

Comparison: 2-Amino-5-bromo-4-pyrimidinol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, such as 2-Amino-5-bromo-6-methyl-4-pyrimidinol, it exhibits different reactivity towards nucleophiles and oxidizing agents. This uniqueness makes it a valuable compound for targeted research applications.

Activité Biologique

2-Amino-5-bromo-4-pyrimidinol is a heterocyclic compound with the molecular formula C4H4BrN3O, recognized for its distinct chemical structure and biological properties. This compound features an amino group at the second position, a bromine atom at the fifth position, and a hydroxyl group at the fourth position of the pyrimidine ring. Its biological activity has garnered attention in various fields, including virology, oncology, and medicinal chemistry.

The primary biological activity of this compound is its ability to induce interferon production, particularly in murine models. Interferons are crucial cytokines involved in the immune response against viral infections. The compound interacts with the interferon system by stimulating high levels of serum interferon, which enhances the host's antiviral defenses .

Target Pathway

- Interferon System : The compound's mechanism primarily involves signaling pathways that lead to interferon synthesis. This includes activation of various transcription factors that promote interferon gene expression.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antiviral | Induces high levels of interferon, enhancing antiviral immune responses. |

| Antitumor | Demonstrates cytotoxic effects against certain cancer cell lines. |

| Antimicrobial | Exhibits antimicrobial properties against various pathogens. |

Case Studies and Research Findings

- Interferon Induction : A study demonstrated that this compound significantly increased serum interferon levels in mice, suggesting its potential use as an antiviral agent .

- Cytotoxicity Against Cancer Cells : Research has shown that derivatives of this compound exhibit cytotoxic effects against cancer cell lines such as HCT116. In vitro studies indicated that certain derivatives could inhibit cell proliferation effectively .

- Antimicrobial Properties : The compound has been tested for its antimicrobial efficacy. In vitro assays revealed that it possesses activity against a range of microbial species, indicating its potential application in treating infections .

Synthesis and Characterization

The synthesis of this compound typically involves bromination reactions on 2-amino-4-pyrimidinol under controlled conditions to ensure specificity at the fifth position. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .

Comparative Analysis

Comparative studies with similar pyrimidine derivatives highlight the unique biological profile of this compound:

| Compound Name | Interferon Induction | Antitumor Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| 2-Amino-5-bromo-6-methyl-4-pyrimidinol | Moderate | High | Low |

| 2-Amino-5-chloropyridine | Low | Low | High |

Propriétés

IUPAC Name |

2-amino-5-bromo-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3O/c5-2-1-7-4(6)8-3(2)9/h1H,(H3,6,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLZQTZTKDRRAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=N1)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333576 |

Source

|

| Record name | 2-Amino-5-bromopyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61937-71-1 |

Source

|

| Record name | 2-Amino-5-bromopyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.